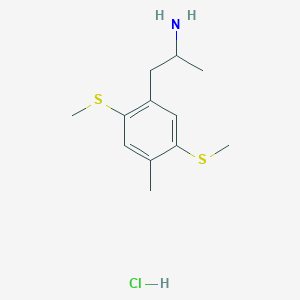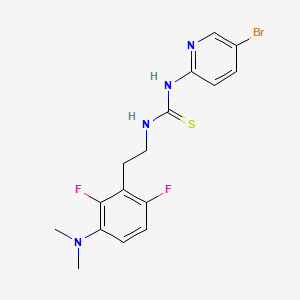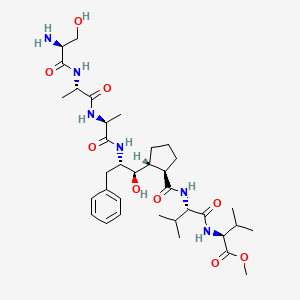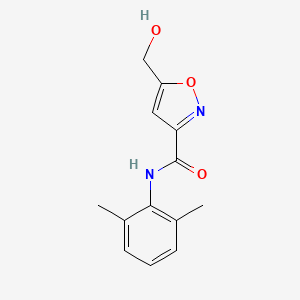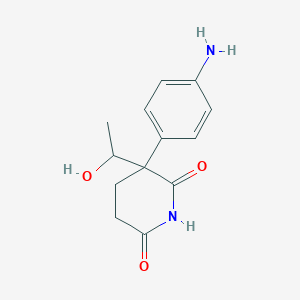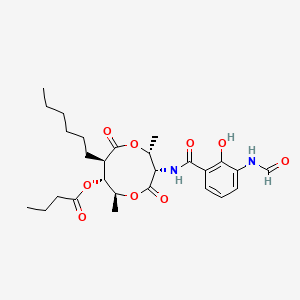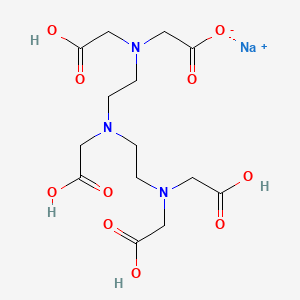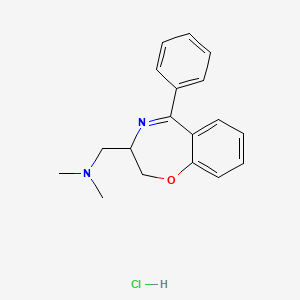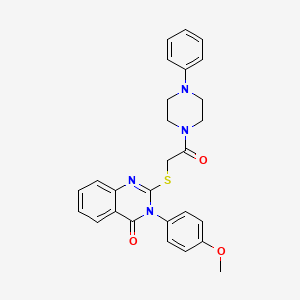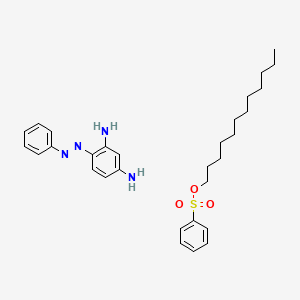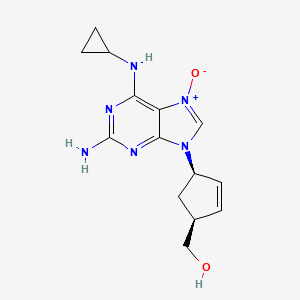
Amk96VD45C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amk96VD45C, also known as (1S,4R)-4-(2-amino-6-(cyclopropylamino)-7-oxido-9H-purin-9-yl)-2-cyclopentene-1-methanol, is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a purine moiety and a cyclopropylamino group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amk96VD45C typically involves multiple steps, starting with the preparation of the purine base. The cyclopropylamino group is introduced through a substitution reaction, followed by the oxidation of the purine ring to achieve the desired structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial process aims to maximize efficiency, reduce costs, and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Amk96VD45C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the purine ring, altering the compound’s properties.
Substitution: The cyclopropylamino group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Amk96VD45C has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its pharmacological properties, including its potential use in treating diseases.
Industry: this compound is explored for its applications in materials science, such as the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of Amk96VD45C involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial signaling pathways.
Comparación Con Compuestos Similares
Amk96VD45C is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
(1S,4R)-4-(2-amino-6-(cyclopropylamino)-7-oxido-9H-purin-9-yl)-2-cyclopentene-1-methanol: Shares a similar structure but with different functional groups.
Cyclopropylamino-purine derivatives: These compounds have variations in the purine ring and amino group, leading to different properties and applications.
The unique combination of the purine moiety and the cyclopropylamino group in this compound distinguishes it from other compounds, offering distinct advantages in terms of reactivity, stability, and biological activity.
Propiedades
Número CAS |
1443421-70-2 |
|---|---|
Fórmula molecular |
C14H18N6O2 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)-7-oxidopurin-7-ium-9-yl]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C14H18N6O2/c15-14-17-12(16-9-2-3-9)11-13(18-14)19(7-20(11)22)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,16,17,18)/t8-,10+/m1/s1 |
Clave InChI |
IPMLFHYLIHZKEE-SCZZXKLOSA-N |
SMILES isomérico |
C1CC1NC2=C3C(=NC(=N2)N)N(C=[N+]3[O-])[C@@H]4C[C@@H](C=C4)CO |
SMILES canónico |
C1CC1NC2=C3C(=NC(=N2)N)N(C=[N+]3[O-])C4CC(C=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




